
2-(4-Bromophenyl)-5-fluoroisoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromophenyl)-5-fluoroisoindole-1,3-dione is a compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of bromine and fluorine atoms in the compound’s structure can significantly influence its chemical reactivity and biological properties.
准备方法
The synthesis of 2-(4-Bromophenyl)-5-fluoroisoindole-1,3-dione typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Cyclization: The formation of the isoindole ring system is typically achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis.
化学反应分析
2-(4-Bromophenyl)-5-fluoroisoindole-1,3-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its electronic properties and reactivity.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it can form carbon-carbon bonds with other aromatic compounds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Isoindole derivatives, including this compound, have shown potential as antiviral, anticancer, and antimicrobial agents. Their ability to interact with biological targets makes them valuable in drug discovery and development.
Medicine: The compound’s biological activities make it a candidate for therapeutic applications. It has been investigated for its potential to inhibit specific enzymes or receptors involved in disease processes.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, which are valuable in various industrial applications.
作用机制
The mechanism of action of 2-(4-Bromophenyl)-5-fluoroisoindole-1,3-dione involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors. The compound may inhibit the activity of these targets by forming stable complexes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
2-(4-Bromophenyl)-5-fluoroisoindole-1,3-dione can be compared with other isoindole derivatives and halogenated aromatic compounds. Similar compounds include:
2-(4-Bromophenyl)isoindole-1,3-dione: Lacks the fluorine atom, which may result in different reactivity and biological properties.
2-(4-Fluorophenyl)isoindole-1,3-dione: Lacks the bromine atom, which can influence its chemical behavior and interactions.
2-(4-Chlorophenyl)-5-fluoroisoindole-1,3-dione: Contains a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
属性
IUPAC Name |
2-(4-bromophenyl)-5-fluoroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrFNO2/c15-8-1-4-10(5-2-8)17-13(18)11-6-3-9(16)7-12(11)14(17)19/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVAVHFKNATWJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-benzyl-1-[(4-hydroxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5790951.png)
![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2-methyl-1H-indole-3-carbonitrile](/img/structure/B5790957.png)
![(E)-N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-3-(3,4-DIMETHOXYPHENYL)-2-PROPENAMIDE](/img/structure/B5790963.png)
![N-(2-ETHOXYPHENYL)-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE](/img/structure/B5790970.png)
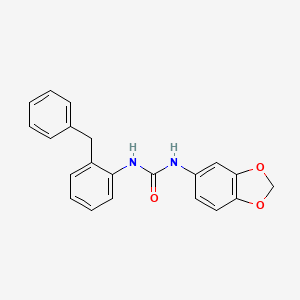
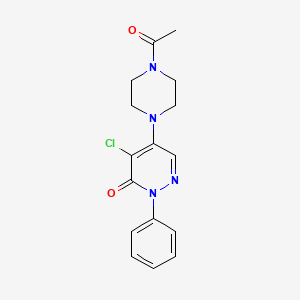
![N-[3-(1H-imidazol-1-yl)propyl]-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B5790991.png)
![2-[(ethoxyimino)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B5791007.png)
![1-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-propanone](/img/structure/B5791013.png)
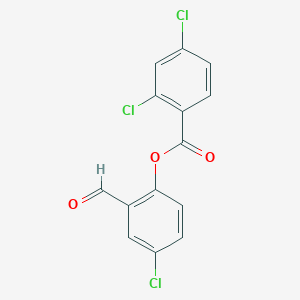
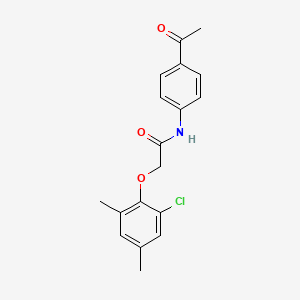
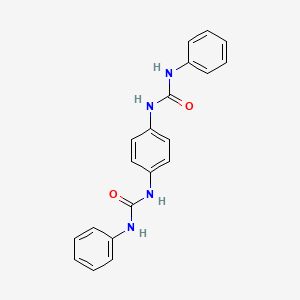

![3-[(4-chlorophenyl)amino]-2-cyano-2-butenamide](/img/structure/B5791046.png)
